molecular formula C10H10N2O2 B3331807 2-Amino-4-hydroxy-8-methoxyquinoline CAS No. 858477-58-4

2-Amino-4-hydroxy-8-methoxyquinoline

Cat. No.: B3331807
CAS No.: 858477-58-4
M. Wt: 190.20 g/mol
InChI Key: GSDZCEWGEOXOFR-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-8-methoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of an amino group at the second position, a hydroxyl group at the fourth position, and a methoxy group at the eighth position on the quinoline ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-8-methoxyquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-methoxyquinoline with nitrous acid can yield 2-nitro-8-methoxyquinoline, which can then be reduced to 2-amino-8-methoxyquinoline. Subsequent hydroxylation at the fourth position can be achieved using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and hydroxylation, followed by purification techniques like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The methoxy group at the eighth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Amino-4-hydroxy-8-methoxyquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6,8-dimethylquinoline
  • 2-Amino-4-hydroxy-6-methoxy-3-phenylquinoline
  • 4,5-Dichloro-8-methoxyquinoline

Uniqueness

2-Amino-4-hydroxy-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the quinoline ring enhances its potential for forming diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-amino-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-3-6-7(13)5-9(11)12-10(6)8/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDZCEWGEOXOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673738
Record name 2-Amino-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858477-58-4
Record name 2-Amino-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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